6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with significant potential in pharmaceutical applications. It is characterized by a unique molecular structure that incorporates various functional groups which may contribute to its biological activity. The compound is classified under thieno[2,3-c]pyridine derivatives, which are known for their diverse pharmacological properties.
The compound has the Chemical Abstracts Service number 1189469-68-8 and a molecular formula of with a molecular weight of approximately 384.9 g/mol. It falls under the category of carboxamide derivatives and is related to various other thieno[2,3-c]pyridine compounds that have been studied for their medicinal properties .
The synthesis of 6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented, similar compounds are often synthesized through:
The synthesis requires careful control of reaction conditions to ensure high yields and purity .
The molecular structure of 6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride features a tetrahydrothieno[2,3-c]pyridine ring system fused with a pyrazole derivative. Key structural elements include:
The compound's SMILES representation is CCOC(=O)c1c(NC(=O)c2ccnn2C)sc2c1CCN(C)C2.Cl, indicating the specific arrangement of atoms and bonds within the molecule .
The chemical reactivity of this compound is influenced by its functional groups:
These characteristics indicate that the compound may be amenable to further modifications aimed at enhancing its pharmacological properties .
While specific mechanisms of action for 6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride are not fully elucidated in available literature, compounds of similar structure often act on various biological pathways:
Further research would be necessary to clarify its precise mechanism of action and target interactions in biological systems .
The physical properties of 6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride include:
Chemical properties such as solubility in various solvents (water and organic solvents) would be crucial for its application in pharmaceutical formulations but are not extensively documented in available sources .
This compound has potential applications in medicinal chemistry due to its structural characteristics:
Research into similar compounds has shown promise in treating conditions such as cancer and neurological disorders, suggesting that this compound could hold similar therapeutic potential if further studied .
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0